molecular formula C13H25N B3249237 Dicyclohexylmethanamine CAS No. 19293-63-1

Dicyclohexylmethanamine

Cat. No.: B3249237
CAS No.: 19293-63-1
M. Wt: 195.34 g/mol
InChI Key: QVQGTNFYPJQJNM-UHFFFAOYSA-N
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Description

Dicyclohexylmethanamine is an organic compound with the molecular formula C₁₃H₂₅N. It is a secondary amine, characterized by the presence of two cyclohexyl groups attached to a central nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylmethanamine can be synthesized through several methods. One common method involves the reaction of dicyclohexyl ketone with ammonia in the presence of titanium(IV) isopropylate as a catalyst. This reaction is typically carried out in ethanol under reflux conditions for about 18 hours. The resulting product is then reduced using sodium tetrahydroborate .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of dicyclohexylamine using dimethyl sulfate. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dicyclohexylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylmethanamine involves its interaction with various molecular targets. It primarily acts as a nucleophile, participating in reactions where it donates its lone pair of electrons. This property makes it a valuable reagent in organic synthesis. Additionally, its bulky cyclohexyl groups provide steric hindrance, influencing the selectivity and outcome of reactions .

Comparison with Similar Compounds

Uniqueness: Dicyclohexylmethanamine is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and specificity .

Properties

IUPAC Name

dicyclohexylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGTNFYPJQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295702
Record name α-Cyclohexylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19293-63-1
Record name α-Cyclohexylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19293-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclohexylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexylmethanamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of dicyclohexylacetic acid (4.5 g) in dichloromethane (50 mL) was treated with oxalyl chloride (2.5 mL). Addition of a catalytic amount of N,N-dimethylformamide (1 drop) caused immediate gas evolution to take place. The reaction mixture was stirred for 2 hr, then concentrated to dryness. The residue, consisting of crude dicyclohexylacetyl chloride, was dissolved in acetone (45 mL) and treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL). After stirring for 1 hr at 0° C., toluene (100 mL) was added. The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1) was separated, washed twice with brine, dried (Na2SO4), then heated at reflux for 2 hr. Following evaporation of the solvent, a waxy solid was obtained which mainly consisted of dicyclohexylmethyl isocyanate (IR absorption band at 2275 cm−1). This crude isocyanate was suspended in 20% hydrochloric acid (100 mL) and heated at reflux for 8 h. The insoluble material was filtered off and the filtrate was concentrated in vacuo. The solid residue was taken up in diethyl ether/1N aqueous NaOH and the aqeous layer was re-extracted with ethyl ether. The organic phases were joined and washed with brine, then dried (Na2SO4) and rotoevaporated. The title product was thus obtained as a colourless oil (1.8 g). H1-NMR (200 MHz, DMSO-d6) 0.8-1.8 (m, 22 H); 2.01 (t, 1 H, J=5.4 Hz) ppm.
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4.5 g
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50 mL
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dicyclohexylmethyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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